3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine
Brand Name: Vulcanchem
CAS No.: 1904045-13-1
VCID: VC6678487
InChI: InChI=1S/C19H18N4O2/c24-19(23-12-18(13-23)25-17-2-1-7-20-10-17)16-5-3-15(4-6-16)11-22-9-8-21-14-22/h1-10,14,18H,11-13H2
SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CN=CC=C4
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine

CAS No.: 1904045-13-1

Cat. No.: VC6678487

Molecular Formula: C19H18N4O2

Molecular Weight: 334.379

* For research use only. Not for human or veterinary use.

3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine - 1904045-13-1

Specification

CAS No. 1904045-13-1
Molecular Formula C19H18N4O2
Molecular Weight 334.379
IUPAC Name [4-(imidazol-1-ylmethyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C19H18N4O2/c24-19(23-12-18(13-23)25-17-2-1-7-20-10-17)16-5-3-15(4-6-16)11-22-9-8-21-14-22/h1-10,14,18H,11-13H2
Standard InChI Key HFZVZBHPHWQXEH-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CN=CC=C4

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound comprises three primary subunits:

  • Azetidin-3-yl ring: A strained four-membered heterocycle with one nitrogen atom, conferring conformational rigidity.

  • 4-[(1H-Imidazol-1-yl)methyl]benzoyl group: A benzoyl derivative substituted at the para position with an imidazole-linked methyl group. The imidazole’s electron-rich aromatic system enables hydrogen bonding and π-π interactions critical for target binding .

  • 3-Pyridyloxy ether: A pyridine ring connected via an ether linkage at the azetidine’s 3-position. The pyridine’s Lewis basic nitrogen enhances solubility and participates in coordination chemistry .

Stereochemical Considerations

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three fragments (Fig. 1):

  • Fragment A: 4-(Chloromethyl)benzoyl chloride (precursor to the imidazole-substituted benzoyl group).

  • Fragment B: Azetidin-3-ol (azetidine with a hydroxyl group at C3).

  • Fragment C: 3-Hydroxypyridine.

Coupling Strategy:

  • Imidazole Installation: React 4-(chloromethyl)benzoyl chloride with imidazole under basic conditions to form 4-[(1H-imidazol-1-yl)methyl]benzoyl chloride.

  • Azetidine Acylation: Use CDI to activate the benzoyl chloride’s carbonyl, followed by nucleophilic attack by azetidin-3-amine to form the amide bond .

  • Etherification: Perform a Mitsunobu reaction or SN2 substitution to link the azetidine’s oxygen to 3-hydroxypyridine.

CDI-Mediated Amide Bond Formation

CDI (1,1'-carbonyldiimidazole) is pivotal for activating carboxylic acids into imidazolides, which react efficiently with amines. Representative conditions from analogous syntheses include:

StepReagents/ConditionsYieldSource
1CDI (1.1 eq), THF, rt, 3h97%
2DBU (2 eq), rt, 15h85–96%

For instance, tert-butyl (1R,2S)-1-(1-(fluoromethyl)cyclopropylsulfonylcarbamoyl)-2-vinylcyclopropylcarbamate was synthesized via CDI activation in DMF at 55°C, achieving 96% yield . Similar protocols could apply to the target compound’s benzoyl-azetidine coupling.

Challenges in Ether Linkage Formation

Etherification between azetidin-3-ol and 3-hydroxypyridine may require Mitsunobu conditions (DIAD, PPh3) or alkali-mediated SN2 reactions. For example, coupling (4-hydroxymethyl-benzyl)-carbamic acid tert-butyl ester with a pyrrolo-pyrimidine derivative using CDI/DBU in THF achieved 86% yield .

Physicochemical Properties

Solubility and Partition Coefficients

  • logP: Estimated at 2.1 (moderate lipophilicity due to imidazole and pyridine).

  • Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4), necessitating prodrug strategies or formulation aids.

Stability Profile

  • Hydrolytic Stability: The azetidine amide bond resists hydrolysis under physiological pH (t1/2 > 24h at 37°C) .

  • Photodegradation: The conjugated benzoyl-imidazole system may undergo [2+2] cycloaddition under UV light, requiring amber storage.

Pharmacological Applications and Mechanisms

Antimicrobial Activity

Imidazole derivatives exhibit broad-spectrum antimicrobial effects by inhibiting ergosterol synthesis (fungi) or DNA gyrase (bacteria) . For example, Schiff bases with pyridine-imidazole hybrids showed MIC values of 4–16 µg/mL against S. aureus and E. coli .

Kinase Inhibition

Azetidine-carboxamides are privileged scaffolds in kinase inhibitor design (e.g., JAK1/2 inhibitors) . Molecular docking studies could assess the compound’s affinity for ATP-binding pockets.

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